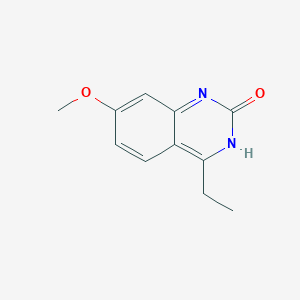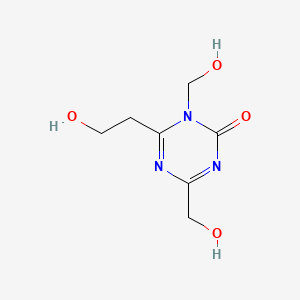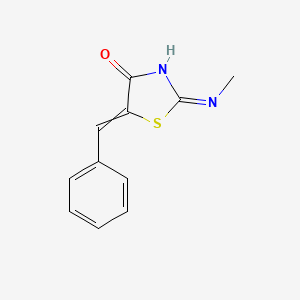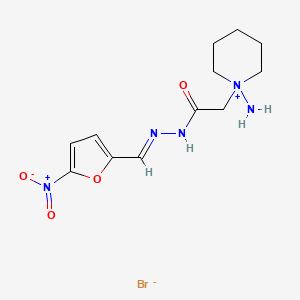![molecular formula C8H8Cl2N2O B14675865 N-[(2,3-Dichlorophenyl)methyl]urea CAS No. 30207-85-3](/img/structure/B14675865.png)
N-[(2,3-Dichlorophenyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,3-Dichlorophenyl)methyl]urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a urea group attached to a 2,3-dichlorophenylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-Dichlorophenyl)methyl]urea typically involves the reaction of 2,3-dichlorobenzylamine with an isocyanate or a carbamate. One common method is the reaction of 2,3-dichlorobenzylamine with phosgene to form the corresponding isocyanate, which is then reacted with an amine to yield the desired urea derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process typically requires careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2,3-Dichlorophenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The urea group can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxidized derivatives, while substitution reactions can produce a variety of substituted urea derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(2,3-Dichlorophenyl)methyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an inhibitor in certain biochemical pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(2,3-Dichlorophenyl)methyl]urea involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[(2,3-Dichlorophenyl)methyl]urea include other urea derivatives such as:
- N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-nitrophenyl)urea
- N-(3,4-Dichlorophenyl)-N’-(2-(3,4-dimethoxyphenyl)ethyl)urea
- N-(3,4-Dichlorophenyl)-N’-(4-methoxybenzyl)urea
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
30207-85-3 |
|---|---|
Molekularformel |
C8H8Cl2N2O |
Molekulargewicht |
219.06 g/mol |
IUPAC-Name |
(2,3-dichlorophenyl)methylurea |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-3-1-2-5(7(6)10)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) |
InChI-Schlüssel |
TWDUSTRSMQENFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


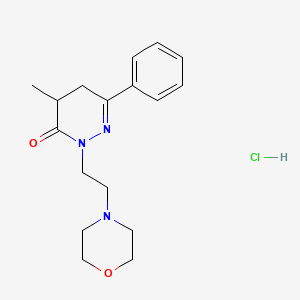



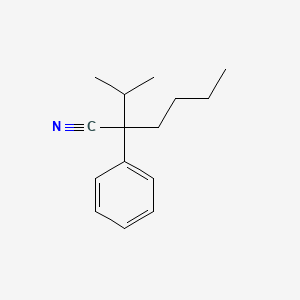

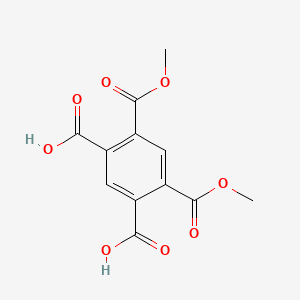

![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
